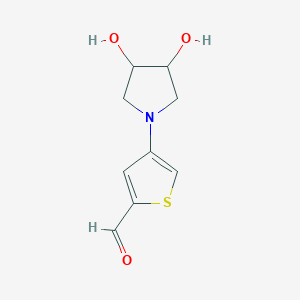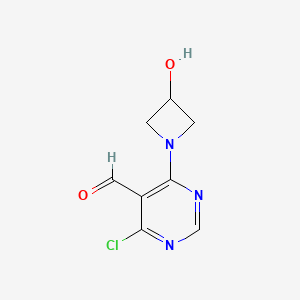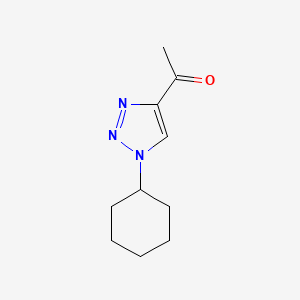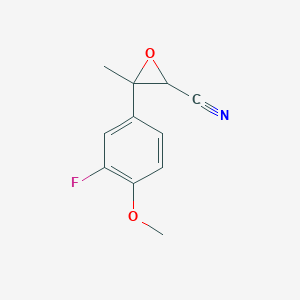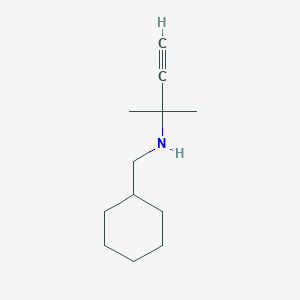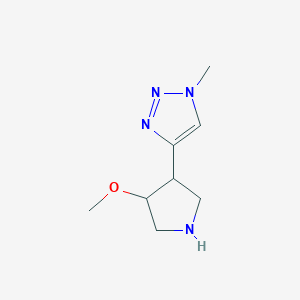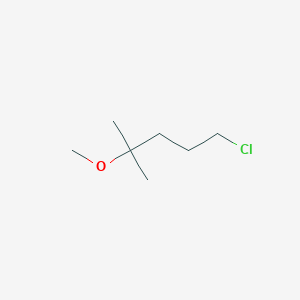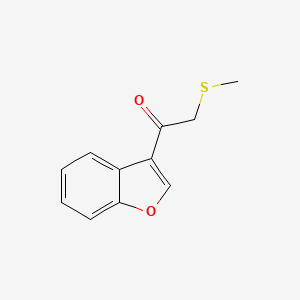
1-(1-Benzofuran-3-YL)-2-(methylsulfanyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Benzofuran-3-YL)-2-(methylsulfanyl)ethan-1-one is an organic compound that features a benzofuran ring and a methylsulfanyl group. Compounds containing benzofuran structures are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Benzofuran-3-YL)-2-(methylsulfanyl)ethan-1-one typically involves the formation of the benzofuran ring followed by the introduction of the methylsulfanyl group. Common synthetic routes may include:
Cyclization Reactions: Formation of the benzofuran ring through cyclization of appropriate precursors.
Thioether Formation: Introduction of the methylsulfanyl group via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Análisis De Reacciones Químicas
Types of Reactions
1-(1-Benzofuran-3-YL)-2-(methylsulfanyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: Conversion of the methylsulfanyl group to a sulfoxide or sulfone.
Reduction: Reduction of the carbonyl group to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions on the benzofuran ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Various substituted benzofuran derivatives.
Aplicaciones Científicas De Investigación
1-(1-Benzofuran-3-YL)-2-(methylsulfanyl)ethan-1-one may have applications in several fields:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential biological activity, including antimicrobial or anticancer properties.
Medicine: Exploration as a lead compound for drug development.
Industry: Utilized in the production of materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(1-Benzofuran-3-YL)-2-(methylsulfanyl)ethan-1-one would depend on its specific interactions with biological targets. This could involve:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways Involved: Inhibition of specific enzymes, modulation of receptor activity, or interaction with genetic material.
Comparación Con Compuestos Similares
Similar Compounds
1-(1-Benzofuran-3-YL)-2-(methylthio)ethan-1-one: Similar structure with a methylthio group.
1-(1-Benzofuran-3-YL)-2-(ethylsulfanyl)ethan-1-one: Contains an ethylsulfanyl group instead of a methylsulfanyl group.
Propiedades
Fórmula molecular |
C11H10O2S |
|---|---|
Peso molecular |
206.26 g/mol |
Nombre IUPAC |
1-(1-benzofuran-3-yl)-2-methylsulfanylethanone |
InChI |
InChI=1S/C11H10O2S/c1-14-7-10(12)9-6-13-11-5-3-2-4-8(9)11/h2-6H,7H2,1H3 |
Clave InChI |
FSFJSMMVWROOPK-UHFFFAOYSA-N |
SMILES canónico |
CSCC(=O)C1=COC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Butyl-4-chloro-6-methyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13172100.png)
![6-[Ethyl(methyl)amino]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B13172101.png)
